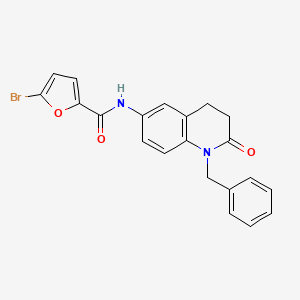

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide and similar compounds often involves multi-step organic reactions. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which share a related core structure, can be achieved through reactions of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol, highlighting the complexity of synthesizing such compounds (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide has been elucidated using various spectroscopic techniques. For example, (S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate, a compound with a related structure, was synthesized and its structure confirmed through NMR, IR, and X-ray diffraction, demonstrating the importance of these techniques in determining molecular structures (Baktır et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide and related compounds can be complex, often requiring specific conditions for successful outcomes. For example, the Cobalt-Catalyzed Oxidative [4+2] Annulation of Benzamides with Dihydrofuran provides a route to Tetrahydrofuro[2,3-c]isoquinolinones, showcasing the types of reactions these compounds can undergo (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various solvents and conditions. Studies on similar compounds, like the preparation and characterization of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, provide insights into these aspects, which are crucial for application in synthesis and drug design (Zhi, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are pivotal for the application of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide in more complex chemical syntheses and for its potential therapeutic applications. Research on compounds like N-Aryl-1,2,3,4-tetrahydroisoquinolines highlights the importance of understanding these properties for advancing chemical and pharmaceutical research (Bracher, Glas, & Wirawan, 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The development of methodologies for the synthesis of polycyclic amides through oxidative coupling has been demonstrated, providing a route to isoquinolones and related compounds. This involves the oxidative ortho C-H activation of benzamides, utilizing Rh-catalyzed conditions for high yield and facile synthesis (G. Song et al., 2010).

- Research on the cobalt-promoted dimerization of aminoquinoline benzamides outlines a method for the dimerization process, highlighting the compatibility of various functional groups under the reaction conditions (L. Grigorjeva & O. Daugulis, 2015).

Biological Activity and Therapeutic Potential

- Studies on the antitumor evaluation of benzamides and isoquinoline derivatives reveal the structure-activity relationships within a series of compounds, indicating the significance of certain substituents for increasing potency and selectivity (Jennyfer Iribarra et al., 2012).

- The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, focused on increasing aqueous solubility through the introduction of amino functionalities, resulted in compounds with enhanced cytotoxicity and novel biochemical characteristics (V. Bavetsias et al., 2002).

Mechanistic Studies and Methodological Advances

- A unified strategy for the iron-catalyzed ortho-alkylation of carboxamides has been developed, showcasing a method that allows for high yields and levels of regioselectivity, which could potentially be applied to the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromo-2-furamide derivatives (Erin R. Fruchey et al., 2014).

Eigenschaften

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c22-19-10-9-18(27-19)21(26)23-16-7-8-17-15(12-16)6-11-20(25)24(17)13-14-4-2-1-3-5-14/h1-5,7-10,12H,6,11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTISBOBRSDHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)

![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)

![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)